2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine
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Overview
Description
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine is a complex organic compound that features a combination of a pyridine ring, an imidazole ring, and a dichlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the reaction of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the imidazole derivative.
Attachment of the Pyridine Ring: The final step involves the formation of a sulfanyl linkage between the imidazole derivative and a pyridine ring, typically through a thiol-ene reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazole ring or the dichlorophenyl group, potentially leading to the formation of partially or fully reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Reduced imidazole or dichlorophenyl derivatives
Substitution: Various substituted pyridine or imidazole derivatives
Scientific Research Applications
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Investigated for its potential as a bioactive compound, with studies focusing on its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antifungal, antibacterial, and anticancer activities.
Industry: Utilized in the development of specialty chemicals, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The exact pathways depend on the specific application, but may include inhibition of enzyme activity, disruption of cell membrane integrity, or interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-ylethanone
- 1-(2,4-Dichlorophenyl)-2-imidazol-1-yl-ethanol
Uniqueness
2-{[1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethyl]sulfanyl}pyridine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new therapeutic agents and industrial chemicals.
Properties
CAS No. |
64024-32-4 |
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Molecular Formula |
C16H13Cl2N3S |
Molecular Weight |
350.3 g/mol |
IUPAC Name |
2-[1-(2,4-dichlorophenyl)-2-imidazol-1-ylethyl]sulfanylpyridine |
InChI |
InChI=1S/C16H13Cl2N3S/c17-12-4-5-13(14(18)9-12)15(10-21-8-7-19-11-21)22-16-3-1-2-6-20-16/h1-9,11,15H,10H2 |
InChI Key |
IDMXRKSSHXVEAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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